![molecular formula C12H22N2O2 B3324638 2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1932172-47-8](/img/structure/B3324638.png)
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Overview
Description
2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C12H22N2O2. It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of 2-(Boc-amino)-8-azabicyclo[32Compounds with a similar 2-azabicyclo[321]octane core have been reported to exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The exact mode of action of 2-(Boc-amino)-8-azabicyclo[32Based on the known activity of similar compounds, it can be hypothesized that it interacts with its target receptors, potentially modulating their activity and influencing signal transmission .
Biochemical Pathways
The specific biochemical pathways affected by 2-(Boc-amino)-8-azabicyclo[32Given its potential interaction with neuronal nicotinic acetylcholine receptors, it may influence neurotransmitter release and neuronal excitability .
Result of Action
The molecular and cellular effects of 2-(Boc-amino)-8-azabicyclo[32Modulation of neuronal nicotinic acetylcholine receptors could potentially alter neuronal signaling, with potential implications for neurological function and disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 8-azabicyclo[3.2.1]octane with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography until completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces an amine.
Scientific Research Applications
2-(Boc-amino)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: The parent compound without the Boc protection.
2-azabicyclo[3.3.1]nonane: A similar bicyclic structure with different ring sizes.
Diazabicyclooctane derivatives: Compounds with two nitrogen atoms in the bicyclic structure.
Uniqueness
2-(Boc-amino)-8-azabicyclo[3.2.1]octane is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCIFZEEFNPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B3324555.png)
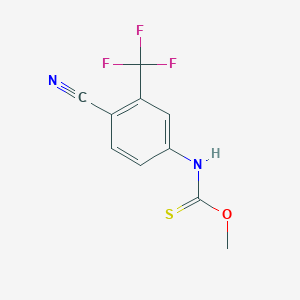
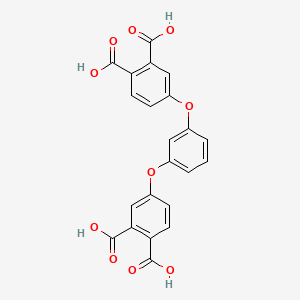
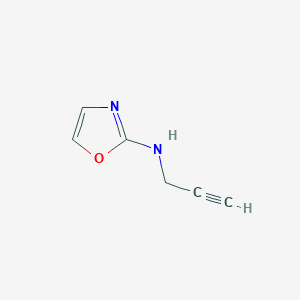
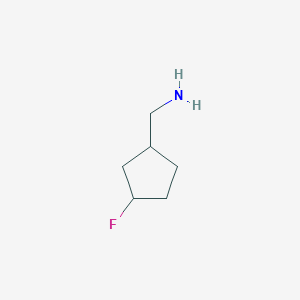
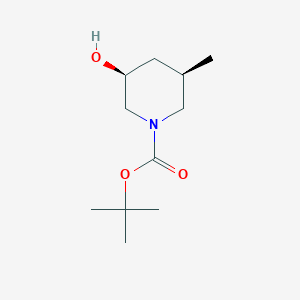
![1-[6-(Hydroxymethyl)pyridin-3-yl]ethan-1-one](/img/structure/B3324597.png)
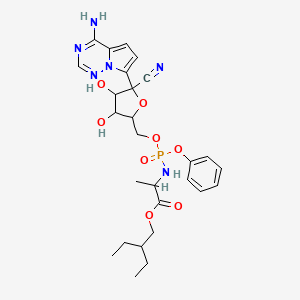
![6-Hydroxybenzo[B]Thiophene 1,1-Dioxide](/img/structure/B3324611.png)
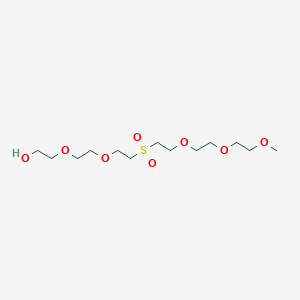
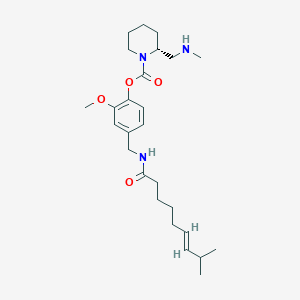
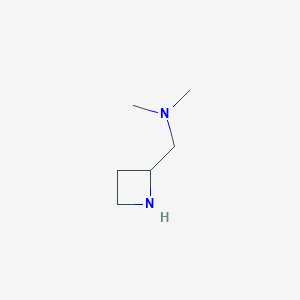
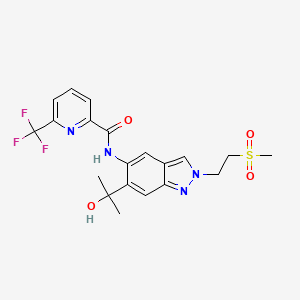
![tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3324650.png)
